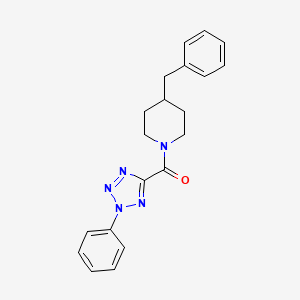
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone” is likely a complex organic molecule. It contains a benzylpiperidine group, a phenyl group, and a tetrazole group. Tetrazole compounds are known to have a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique
Antioxidant Properties
This compound has shown promise as an antioxidant. Researchers have synthesized derivatives of this molecule and evaluated their ability to scavenge free radicals. In the oxygen radical absorbance capacity (ORAC) assay , six derivatives demonstrated potent antioxidant properties, surpassing or matching well-known antioxidants like ascorbic acid, resveratrol, and trolox . These findings suggest potential applications in combating oxidative stress-related diseases.
Cholinesterase Inhibition
Cholinesterase enzymes play a crucial role in neurotransmitter regulation. In the context of Alzheimer’s disease (AD) , inhibiting acetylcholinesterase (AChE) can enhance acetylcholine signaling. Researchers have investigated derivatives of this compound for their ability to inhibit AChE and butyrylcholinesterase (BuChE). While screening in silico and in vitro, they identified compounds with significant cholinesterase inhibition properties . These findings could be relevant for AD therapy.
Antibacterial Activity
Another avenue of research involves the synthesis of piperazine chrome-2-one derivatives . These compounds were evaluated for their antimicrobial activity. Docking simulations revealed interactions between the ligands and oxidoreductase enzymes, suggesting potential antibacterial applications .
Biological Interest and Novel Compounds
Researchers have synthesized novel compounds by reducing Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one . Alkylation of these intermediates yielded a series of interesting derivatives . Further exploration of their biological properties could uncover additional applications.
Orientations Futures
Mécanisme D'action
Benzylpiperidine derivatives
Compounds containing a benzylpiperidine moiety are often associated with neurological activity. They can interact with various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems .
Tetrazole derivatives
Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . They can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH . Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPSXCIKJMCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

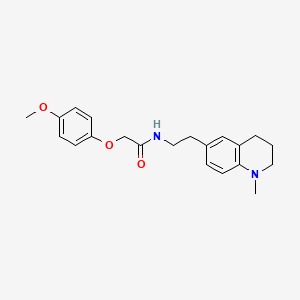
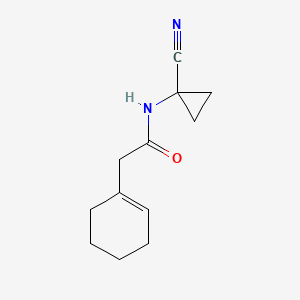

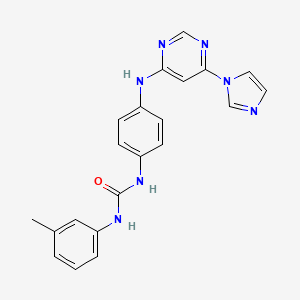
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544688.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)

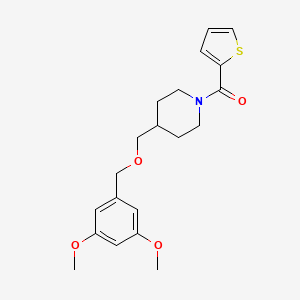
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2544695.png)
![5-Fluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzenesulfonamide](/img/structure/B2544696.png)
![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)
